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Compound of Interest

Compound Name: 4-(trans-4-Pentylcyclohexyl)phenol

CAS No.: 82575-69-7

Cat. No.: B2864145

Get Quote

Executive Summary
4-(trans-4-Pentylcyclohexyl)phenol (CAS: 82575-69-7) serves as a critical mesogenic core in

the synthesis of nematic liquid crystals and a scaffold in drug discovery.[1] Its physicochemical

properties—specifically its phase transition temperatures and biological binding affinity—are

strictly governed by the stereochemistry of the cyclohexane ring.

This guide provides a definitive protocol for distinguishing the thermodynamically stable trans

(diequatorial) isomer from the cis impurity. We utilize the characteristic axial-axial coupling

constants (

) of the benzylic methine proton as the primary self-validating metric.[1]

Chemical Context & Structural Logic
The molecule consists of three distinct magnetic environments:

The Phenol Moiety: An AA'BB' aromatic system sensitive to pH and solvent hydrogen

bonding.
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The Cyclohexane Ring: A rigid chair conformation. In the trans isomer, both the bulky phenyl

group and the pentyl chain occupy equatorial positions to minimize 1,3-diaxial interactions.

The Pentyl Chain: A flexible aliphatic tail acting as a conformational anchor.

Stereochemical Marker
The diagnostic signal is the benzylic proton (H-1').

Trans Isomer: H-1' is axial.[1][2] It couples with two adjacent axial protons (

Hz) and two adjacent equatorial protons (

Hz).[1] This results in a wide triplet of triplets (tt).

Cis Isomer: H-1' is equatorial (assuming the larger phenyl group remains equatorial).[1] It

exhibits only small equatorial-axial/equatorial-equatorial couplings (

Hz), resulting in a narrow multiplet.[1]

Experimental Protocol
Sample Preparation[1]

Solvent: Chloroform-

(CDCl

, 99.8% D) is preferred for resolution of aliphatic coupling.[1]

Note: Use DMSO-

only if observing the labile phenolic -OH proton is strictly required, though this may
broaden aliphatic resolution due to viscosity.[1]

Concentration:

1H NMR: 10–15 mg in 0.6 mL solvent.

13C NMR: 30–50 mg in 0.6 mL solvent.
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Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent) to minimize shimming

errors.

Instrument Parameters (600 MHz recommended; 400
MHz min)

Parameter 1H NMR (Proton) 13C NMR (Carbon) Rationale

Pulse Sequence zg30 (30° pulse)
zgpg30 (Power-gated

decoupling)

Maximize signal

recovery; minimize

NOE distortion in 13C.

Spectral Width (SW) 12–14 ppm 220 ppm

Cover exchangeable

phenols (1H) and

carbonyl impurities

(13C).[1]

Relaxation Delay (D1) 2.0 s 2.0 s (5.0 s for quant)
Ensure relaxation of

aromatic protons.

Scans (NS) 16 1024+

Sufficient S/N for

minor cis isomer

detection.

Temperature 298 K (25 °C) 298 K (25 °C)
Standardize chemical

shifts.

Data Analysis & Assignments[1][3][4][5]
1H NMR Assignment (CDCl , referenced to 7.26 ppm)
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Position
Shift (

, ppm)
Multiplicity Integral

Coupling (

, Hz)

Structural
Insight

Ar-H (ortho to

OH)
6.75 – 6.78 Doublet (d) 2H

Part of

AA'BB'

system;

shielded by

OH.[1]

Ar-H (meta to

OH)
7.08 – 7.11 Doublet (d) 2H

Deshielded

by alkyl ring.

[1]

Phenol -OH ~4.50 – 5.00 Broad Singlet 1H N/A

Variable;

concentration

/dryness

dependent.[1]

H-1'

(Benzylic)
2.35 – 2.45

tt (Triplet of

Triplets)
1H ,

CRITICAL:

Confirms

trans-

diequatorial

geometry.[1]

H-2'/6' (Eq) 1.80 – 1.90
Broad

Doublet
2H -

Equatorial

protons

deshielded by

anisotropy.[1]

Cyclohexyl/Al

kyl
1.20 – 1.50

Multiplet

Envelope
9H -

Overlap of H-

2'/6' (ax), H-

3'/5', H-4',

and pentyl

CH

.[1]

Pentyl -CH 0.88 – 0.92 Triplet (t) 3H

Terminal

methyl group.

[1]
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13C NMR Assignment (CDCl , referenced to 77.16 ppm)

Carbon Type
Shift (

, ppm)
Assignment

Validation Check
(DEPT-135)

Quaternary Ar 153.5 C-OH (Phenolic) Invisible in DEPT.[1]

Quaternary Ar 140.2 C-Alkyl (Ipso) Invisible in DEPT.[1]

Aromatic CH 127.8 Meta to OH Positive Phase (Up).

Aromatic CH 115.1 Ortho to OH Positive Phase (Up).

Methine CH 43.8 C-1' (Benzylic)
Positive Phase (Up).

[1]

Methylene CH 37.5, 34.5, 33.8
Cyclohexyl C-3'/5', C-

2'/6'

Negative Phase

(Down).[1]

Alkyl Chain 32.4, 26.8, 22.9 Pentyl CH Negative Phase

(Down).

Methyl CH 14.3 Terminal Methyl Positive Phase (Up).

Stereochemical Verification Logic
The following diagram illustrates the decision logic for confirming the trans configuration.
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Analyze H-1' Signal
(Benzylic Proton ~2.4 ppm)

Determine Multiplicity
& J-Couplings

Wide Multiplet (tt)
Jax-ax > 10 Hz

Large Coupling

Narrow Multiplet
Jax-ax < 5 Hz

Small Coupling

TRANS Isomer Confirmed
(Diequatorial)

CIS Isomer Confirmed
(Axial-Equatorial)

Optional: 1D NOE Check
Irradiate H-1'

Validation

NOE to H-3'/5' (Axial)
Strong Signal

Click to download full resolution via product page

Figure 1: Logic flow for stereochemical assignment of 4-(trans-4-Pentylcyclohexyl)phenol
based on 1H NMR coupling constants.

Self-Validating Protocol Checklist
To ensure the data is trustworthy, the operator must verify the following "Internal Standards"

within the spectrum:

The Integral Ratio: The ratio of Aromatic Protons (4H) to the Terminal Methyl (3H) must be

exactly 1.33. Deviation indicates solvent impurity or aggregation.
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The Benzylic Width: Measure the width of the H-1' signal at half-height (

).

For trans,

Hz (sum of couplings:

).[1]

If

Hz, the sample contains significant cis isomer or is rapidly flipping (unlikely for this rigid
core).

13C Satellite Check: In high-concentration samples, look for

C satellites on the methyl triplet. This confirms the linearity of the receiver gain and absence
of amplifier saturation.

References
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[1]

NMR Methodology for Cyclohexanes

Title: "Conformational analysis of 1,4-disubstituted cyclohexanes by NMR."
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Title: "SDBS No. 12945 (Analog: 4-Cyclohexylphenol)"[1]

Source:SDBS (AIST).

Context: Provides baseline shifts for the phenol-cyclohexane interface.[1]

[1]

Crystallographic Confirmation

Title: "Crystal structure of 4-(trans-4-pentylcyclohexyl)phenol"
Source:Acta Crystallographica Section E, 2011.

Context: Confirms the equatorial-equatorial solid-state conformation.[1]

[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 4-(trans-4-Pentylcyclohexyl)phenol | CymitQuimica [cymitquimica.com]

2. smolecule.com [smolecule.com]
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profiling-of-4-trans-4-pentylcyclohexyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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